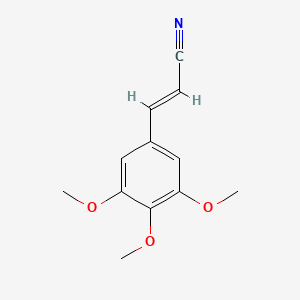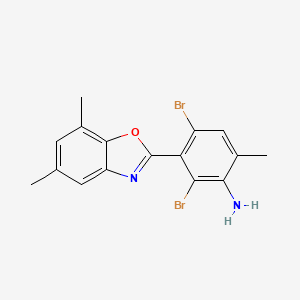![molecular formula C16H18N6O5S B13807196 N-[3-diazenyl-5-(diethylamino)-2-(3,5-dinitrothiophen-2-yl)phenyl]acetamide](/img/structure/B13807196.png)
N-[3-diazenyl-5-(diethylamino)-2-(3,5-dinitrothiophen-2-yl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disperse Green 9 is a multifunctional dye primarily used for coloring synthetic fibers such as polyester, nylon, and acrylic. It is known for its vibrant and long-lasting color, making it ideal for various applications, including textile dyeing, biological experiments, and clinical diagnostics .
Preparation Methods
Synthetic Routes and Reaction Conditions
Disperse Green 9 is synthesized through a series of chemical reactions involving aromatic amines and nitro compounds. The process typically involves diazotization followed by coupling reactions. The reaction conditions often require acidic or basic environments and controlled temperatures to ensure the formation of the desired dye compound .
Industrial Production Methods
In industrial settings, Disperse Green 9 is produced using large-scale reactors where the raw materials are mixed and subjected to specific reaction conditions. The dye is then purified through filtration and crystallization processes to obtain a high-purity product suitable for commercial use .
Chemical Reactions Analysis
Types of Reactions
Disperse Green 9 undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can alter the dye’s color properties and stability.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Various reagents, including halogens and alkylating agents, are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce quinones, while reduction can yield amines or other reduced forms of the dye .
Scientific Research Applications
Disperse Green 9 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer dye in various chemical reactions to study reaction mechanisms and kinetics.
Biology: Employed in staining techniques to observe cell structures, track biomolecules, and evaluate cell functions.
Medicine: Utilized in clinical diagnostics to detect biomolecules and study tissue pathology.
Industry: Applied in textile dyeing, functional textile processing, food pigments, and dye-sensitized solar cells
Mechanism of Action
Disperse Green 9 exerts its effects by binding to specific molecular targets within the fibers or biological tissues. The dye molecules penetrate the hydrophobic fibers, such as polyester, and form strong interactions with the polymer chains. This results in a vibrant and long-lasting color. In biological applications, the dye binds to cellular components, allowing researchers to visualize and track various biological processes .
Comparison with Similar Compounds
Similar Compounds
- Disperse Blue 1
- Disperse Yellow 3
- Disperse Red 11
Comparison
Disperse Green 9 is unique due to its specific molecular structure, which provides excellent color fastness and stability. Compared to other disperse dyes, it offers a broader range of applications, including its use in emerging fields such as dye-sensitized solar cells and functional textile processing .
Properties
Molecular Formula |
C16H18N6O5S |
|---|---|
Molecular Weight |
406.4 g/mol |
IUPAC Name |
N-[3-diazenyl-5-(diethylamino)-2-(3,5-dinitrothiophen-2-yl)phenyl]acetamide |
InChI |
InChI=1S/C16H18N6O5S/c1-4-20(5-2)10-6-11(18-9(3)23)15(12(7-10)19-17)16-13(21(24)25)8-14(28-16)22(26)27/h6-8,17H,4-5H2,1-3H3,(H,18,23) |
InChI Key |
JSVOAOBXCPEPBS-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC(=C(C(=C1)N=N)C2=C(C=C(S2)[N+](=O)[O-])[N+](=O)[O-])NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


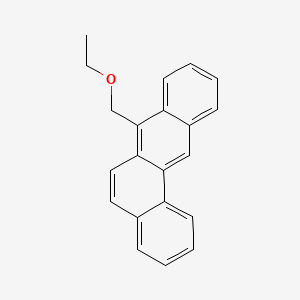
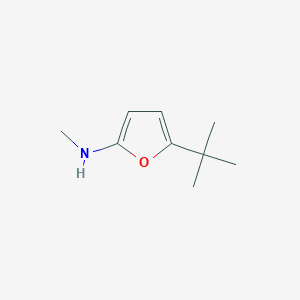
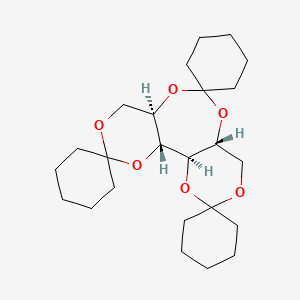
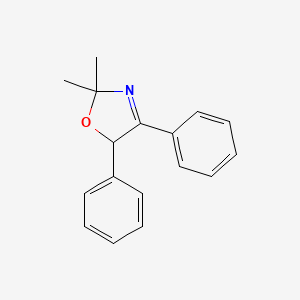
![Butyl 4-[butyl-(2-piperidin-1-ylacetyl)amino]benzoate;hydrochloride](/img/structure/B13807134.png)
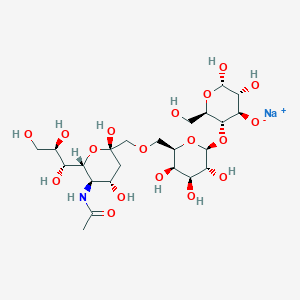
![(4-(4-Amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl)(octahydrobenzo[b][1,4]dioxin-2-yl)methanone hydrochloride](/img/structure/B13807154.png)
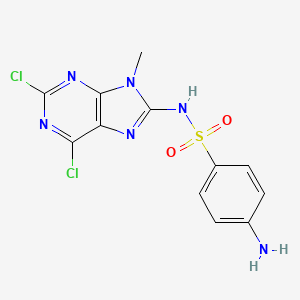
![(2E)-2-[(2Z)-2-(3-Ethyl-1,3-benzothiazol-2(3H)-ylidene)ethylidene]-3,4-dihydronaphthalen-1(2H)-one](/img/structure/B13807161.png)

![2-[6-[[3-Methyl-3-(2-methylprop-2-enoyloxy)butan-2-yl]oxycarbonylamino]hexylcarbamoyloxy]ethyl 2-methylprop-2-enoate](/img/structure/B13807169.png)

